2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, which are widely employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[3-chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAQJFSDMKKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Scientific Research Applications
2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki–Miyaura coupling reaction. This process leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester .
Comparison with Similar Compounds
Similar compounds to 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids used in Suzuki–Miyaura coupling reactions. Some examples are:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the 3-chloro-4-(difluoromethyl)phenyl group.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in cross-coupling reactions.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters .
Biological Activity
2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
- Molecular Formula : C13H14BClF2O2
- Molecular Weight : 284.61 g/mol
- CAS Number : 1072945-04-0
The biological activity of this compound primarily revolves around its interaction with various cellular pathways. Research indicates that it may function as:
- Inhibitor of Growth Factors : It has been shown to inhibit the activity of platelet-derived growth factor (PDGF) receptors, which play a crucial role in cell proliferation and differentiation .
- Modulator of Apoptosis : The compound may influence apoptotic pathways, enhancing or inhibiting cell death depending on the cellular context .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor effects in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .
- Anti-inflammatory Properties : Preliminary findings suggest that the compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Studies
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | Inhibition of cell proliferation | PDGF receptor inhibition |
| Study B | A549 (lung cancer) | Induction of apoptosis | Modulation of apoptotic pathways |
| Study C | THP-1 (monocytes) | Decrease in inflammatory markers | Inhibition of cytokine production |
Case Study Example
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound in vivo using a xenograft model. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to inhibit PDGF signaling pathways was a key contributor to its antitumor effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl halide precursor. For example, analogous compounds are prepared by coupling aryl halides (e.g., 3-chloro-4-(difluoromethyl)bromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Key steps include inert atmosphere handling, precise stoichiometric ratios (1:1.2 aryl halide:boron reagent), and post-reaction purification via column chromatography using hexane/ethyl acetate gradients.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid repeated freeze-thaw cycles for solutions, as this degrades the boronic ester .
- Solubility : Prepare stock solutions in dry THF or DMSO (10–50 mM). Test solubility using sonication (37°C, 15–30 min) and centrifuge to remove particulates .
- Stability Monitoring : Use TLC (silica gel, UV detection) or ¹⁹F NMR to track decomposition (e.g., free boronic acid formation).
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for substituted phenyl), ¹¹B NMR for boron environment (δ 30–35 ppm for dioxaborolane), and ¹⁹F NMR for difluoromethyl (–CF₂H, δ –110 to –120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₅H₁₉BClF₂O₂: 331.1 g/mol).
- Elemental Analysis : Confirm C, H, B, and Cl content (±0.3% deviation).
Advanced Research Questions
Q. How do the 3-chloro and 4-(difluoromethyl) substituents influence cross-coupling reactivity compared to other arylboronic esters?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3-chloro group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. The 4-(difluoromethyl) group introduces steric bulk and electronic modulation, which may reduce reaction rates compared to simpler arylboronates (e.g., 4-methylphenyl variants) .
- Experimental Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to balance reactivity and side reactions. Use kinetic studies (e.g., in situ IR monitoring) to quantify turnover rates .
Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?
- Methodological Answer :
- Variable Control : Document purity (≥95% by HPLC), moisture levels (Karl Fischer titration), and catalyst lot variability.
- Case Study : If yields drop below 60% in a Suzuki coupling, troubleshoot by:
(i) Adding 4Å molecular sieves to scavenge water.
(ii) Replacing oxygen-sensitive ligands with air-stable alternatives (e.g., SPhos).
(iii) Verifying stoichiometry via ¹H NMR integration of reaction aliquots .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during couplings?
- Methodological Answer :
- Protodeboronation Prevention : Use aprotic solvents (e.g., toluene), low temperatures (0–25°C), and excess base (2–3 eq. K₃PO₄) to stabilize the boronate intermediate.
- Additives : Include silver salts (Ag₂O, 0.1 eq.) to sequester halides or thioureas to stabilize Pd intermediates .
- Competitive Analysis : Compare with structurally similar compounds (e.g., 2-[4-fluorophenyl] variants) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
